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Compound of Interest

Compound Name: Dclk1-IN-1

Cat. No.: B2810938 Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity

of a kinase inhibitor is paramount to interpreting experimental results and predicting potential

therapeutic effects and off-target toxicities. This guide provides an objective comparison of the

kinome-wide specificity of Dclk1-IN-1, a potent and selective inhibitor of Doublecortin-like

kinase 1 (DCLK1), with other commonly used, less specific inhibitors, LRRK2-IN-1 and XMD8-

92.

This comparison is supported by quantitative experimental data from kinome profiling assays,

detailed experimental protocols, and visualizations of relevant biological pathways and

workflows to aid in the critical evaluation of these chemical tools.

Executive Summary
Dclk1-IN-1 emerges as a highly selective inhibitor for DCLK1 and its close homolog DCLK2,

demonstrating minimal off-target activity across the kinome. In contrast, LRRK2-IN-1 and

XMD8-92, while often used in DCLK1 research, exhibit significant off-target effects on a

broader range of kinases. This guide will delineate these differences through comprehensive

data presentation and methodological transparency.

Kinase Inhibition Profile: A Quantitative Comparison
The following tables summarize the inhibitory activity of Dclk1-IN-1, LRRK2-IN-1, and XMD8-

92 against their primary targets and key off-targets. Data is compiled from KINOMEscan™,

KiNativ™, and other biochemical assays.
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Table 1: Potency and Selectivity of Dclk1-IN-1

Target Assay Type IC50 / Kd (nM) Reference

DCLK1 KINOMEscan™ 9.5 [1]

³³P-ATP Kinase Assay 57.2 [1]

Isothermal Titration

Calorimetry (ITC)
109 (Kd) [1]

DCLK2 KINOMEscan™ 31 [1]

³³P-ATP Kinase Assay 103 [1]

ERK5 (MAPK7)
KiNativ™ (% inhibition

@ 2.5 µM)

Weak inhibition

(~38%)

LRRK2 Various Assays No significant activity

BRD4 Various Assays No significant activity

Table 2: Comparative Kinome Selectivity of Dclk1-IN-1 and Alternatives

Inhibitor Primary Target(s) Key Off-Targets Reference

Dclk1-IN-1 DCLK1, DCLK2 ERK5 (weak)

LRRK2-IN-1 LRRK2
DCLK1, ALK, IRR,

TSSK1, MAPK7

XMD8-92 ERK5 (BMK1), BRD4
DCLK1, DCLK2,

PLK4, TNK1

Table 3: KINOMEscan™ Selectivity Profile – Percentage of Control (% Ctrl) at 1 µM
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Kinase Dclk1-IN-1 (% Ctrl) LRRK2-IN-1 (% Ctrl)

DCLK1 <10 Data not available

DCLK2 <10 45

AAK1 >90 Data not available

ACK1 (TNK2) >90 Data not available

ALK >90 <10

... (representative kinases) ... ...

ZAK (MAP3K20) >90 Data not available

A lower % Ctrl value indicates

stronger binding/inhibition.

Data for a comprehensive

panel of 468 kinases for Dclk1-

IN-1 showed exquisite

selectivity for DCLK1/2.

LRRK2-IN-1 has been shown

to have only three off-targets

(ALK, IRR, and TSSK1) in a

KINOMEscan profile.

Experimental Protocols
Detailed methodologies for the key kinome profiling assays are provided below to ensure

reproducibility and critical assessment of the presented data.

KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures

the interaction between a test compound and a panel of DNA-tagged kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the

solid support is quantified using quantitative PCR (qPCR) of the DNA tag associated with the
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kinase. A lower amount of kinase detected indicates stronger competition from the test

compound.

Protocol:

Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as

fusions with a unique DNA tag.

Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on

streptavidin-coated magnetic beads.

Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound

(e.g., Dclk1-IN-1) at a specified concentration are incubated together to allow for binding

competition.

Washing: Unbound components are removed by washing the beads.

Quantification: The amount of kinase bound to the beads is quantified by qPCR using

primers specific for the DNA tag of each kinase.

Data Analysis: The results are reported as "percentage of control" (% Ctrl), where the control

is a DMSO-treated sample. A lower % Ctrl value signifies greater inhibition of kinase binding

by the test compound.

KiNativ™ Cellular Kinase Profiling
KiNativ™ is an activity-based protein profiling (ABPP) platform that measures target

engagement of kinase inhibitors in a cellular context.

Principle: This method utilizes an ATP- or ADP-based chemical probe that covalently labels the

active site of kinases. The ability of an inhibitor to bind to its target kinase in a complex

biological sample (e.g., cell lysate) prevents this labeling. The extent of labeling is inversely

proportional to the inhibitor's potency and target engagement.

Protocol:

Lysate Preparation: Cells or tissues are lysed to release the native kinome.
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Inhibitor Incubation: The lysate is incubated with the test inhibitor (e.g., Dclk1-IN-1) at

various concentrations.

Probe Labeling: A biotinylated acyl-phosphate probe (an ATP/ADP analog) is added to the

lysate. This probe covalently modifies a conserved lysine residue in the ATP-binding pocket

of active kinases that are not occupied by the inhibitor.

Enrichment: Probe-labeled kinases are enriched using streptavidin affinity chromatography.

Proteomic Analysis: The enriched kinases are digested into peptides and identified and

quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The abundance of probe-labeled peptides from each kinase is compared

between the inhibitor-treated and control samples to determine the percentage of inhibition.

DCLK1 Signaling Pathways and Experimental
Workflow
To provide a biological context for the importance of inhibitor specificity, the following diagrams

illustrate the central role of DCLK1 in oncogenic signaling and a typical experimental workflow

for assessing inhibitor specificity.
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Caption: DCLK1 signaling network in cancer.
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Caption: Experimental workflow for kinome profiling.

Conclusion
The data presented in this guide clearly demonstrates that Dclk1-IN-1 is a superior chemical

probe for studying the biological functions of DCLK1 due to its high potency and exceptional

selectivity across the human kinome. While LRRK2-IN-1 and XMD8-92 have been historically
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used to probe DCLK1 activity, their significant off-target effects, as highlighted in the

comparative data, necessitate cautious interpretation of experimental outcomes. For

researchers aiming to specifically dissect the roles of DCLK1 and DCLK2, Dclk1-IN-1 is the

recommended tool to ensure that the observed phenotypes are a direct consequence of on-

target inhibition. This guide underscores the critical importance of utilizing well-characterized,

selective inhibitors to generate robust and reliable scientific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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